3-Pyridinecarbonitrile, 6-(2-formylphenoxy)-

Description

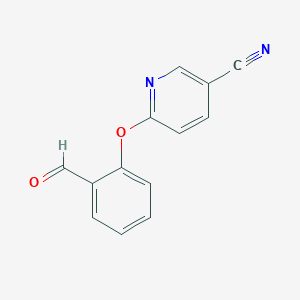

3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- is a pyridine derivative featuring a carbonitrile group at the 3-position and a 2-formylphenoxy substituent at the 6-position of the pyridine ring.

Properties

Molecular Formula |

C13H8N2O2 |

|---|---|

Molecular Weight |

224.21 g/mol |

IUPAC Name |

6-(2-formylphenoxy)pyridine-3-carbonitrile |

InChI |

InChI=1S/C13H8N2O2/c14-7-10-5-6-13(15-8-10)17-12-4-2-1-3-11(12)9-16/h1-6,8-9H |

InChI Key |

NAZWTVNREJRGJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=NC=C(C=C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- typically involves the reaction of 6-chloronicotinonitrile with 2-hydroxybenzaldehyde under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxyl group of 2-hydroxybenzaldehyde attacks the chlorine-substituted pyridine ring, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 3-Pyridinecarbonitrile, 6-(2-carboxyphenoxy)-

Reduction: 3-Pyridinecarbonitrile, 6-(2-aminophenoxy)-

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, while the pyridine ring can participate in π-π interactions with aromatic amino acids. These interactions can alter the function of the target proteins and pathways involved .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties of Selected Pyridinecarbonitriles

Key Observations:

Substituent Position and Reactivity: The 6-(2-formylphenoxy) group in the target compound contrasts with 6-(methylthio) (–2) or 6-(4-acetylphenoxy) (). Amino groups (e.g., 4-NH₂ in ) increase H-bonding capacity, which is absent in the formylphenoxy derivative but critical for enzyme interaction .

Biological Activity Trends: Methylthio derivatives exhibit antimicrobial activity, likely due to sulfur’s role in disrupting bacterial membranes . Amino-substituted pyridinecarbonitriles (e.g., 3-Amino-2-pyridinecarbonitrile) show enzyme inhibition via metal chelation or direct target binding . The formyl group in the target compound may confer unique reactivity, such as covalent binding to cysteine residues in proteins, a mechanism seen in other aldehydes .

Physicochemical Properties: The formylphenoxy group increases hydrophobicity (logP ~2.5 estimated) compared to methylthio (logP ~1.8) or amino derivatives (logP ~0.5), affecting membrane permeability and bioavailability . Vapor pressure and environmental persistence: Analogous to 3-cyanopyridine (), the target compound may degrade slowly in air (estimated half-life >200 days) but show low bioaccumulation (BCF ~3) .

Biological Activity

3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its interactions with biological systems, particularly in the context of cancer therapy and other therapeutic applications.

Chemical Structure and Properties

The molecular structure of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H9N2O2 |

| Molecular Weight | 217.21 g/mol |

| IUPAC Name | 6-(2-formylphenoxy)-3-pyridinecarbonitrile |

This compound features a pyridine ring and a formylphenoxy group, which contribute to its biological activity.

Anticancer Activity

Several studies have highlighted the anticancer potential of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)-. For instance:

-

Cell Line Studies : In vitro studies showed that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma) and MOLT-3 (acute lymphoblastic leukemia). The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell Line IC50 (µM) HeLa 25.7 ± 0.8 MOLT-3 12.7 ± 1.1

These results indicate that the compound may disrupt cellular processes leading to apoptosis in cancer cells.

The mechanism of action for 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- appears to involve:

- Targeting Enzymatic Pathways : Molecular docking studies suggest that the compound interacts with key residues in enzymes related to cancer progression, potentially inhibiting their activity and leading to reduced cell proliferation.

- Induction of Apoptosis : The compound may activate apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. Testing against several bacterial strains indicated varying degrees of inhibition:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These findings warrant further investigation into its potential as an antimicrobial agent.

Case Study: Anticancer Efficacy

A recent study evaluated the efficacy of 3-Pyridinecarbonitrile, 6-(2-formylphenoxy)- in a xenograft model of human cancer. The treatment group receiving this compound showed a significant reduction in tumor size compared to the control group, suggesting its potential as a therapeutic agent.

Research Findings

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the formyl group can enhance or diminish biological activity. For example, substituents on the phenoxy ring significantly affect the compound's potency against specific cancer types.

- Synergistic Effects : Combining this compound with established chemotherapeutics has shown promising results in enhancing overall efficacy while reducing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.